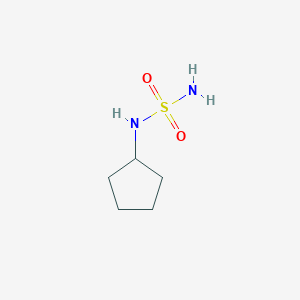

N-环戊基磺酰胺

描述

N-cyclopentylsulfamide is a compound that can be derived from reactions involving cyclic enamine derivatives such as enesulfonamides. These compounds are known to participate in reactions to form nitrogen-containing polycyclic structures, which are of interest in the synthesis of complex organic molecules. The papers provided do not directly discuss N-cyclopentylsulfamide, but they do provide insights into the chemistry of related sulfamide and enamide compounds, which can be extrapolated to understand the behavior of N-cyclopentylsulfamide in various chemical contexts.

Synthesis Analysis

The synthesis of complex ring systems often involves the use of cyclic enamine derivatives like enesulfonamides and enamides. For instance, these derivatives can undergo platinum(II)-catalyzed tandem alkyne addition/Friedel-Crafts ring closure to form polycyclic structures . Similarly, N-(o-ethynylaryl)acrylamides can participate in visible-light-promoted tandem annulation with CH2Cl2 to synthesize cyclopenta[c]quinolin-4(5H)-ones and benzo[j]phenanthridin-6(5H)-ones . These methods demonstrate the potential pathways through which N-cyclopentylsulfamide could be synthesized or modified.

Molecular Structure Analysis

The molecular structure of compounds related to N-cyclopentylsulfamide can be quite complex. For example, the use of chiral cyclosulfamide as a chiral auxiliary has been applied to the asymmetric synthesis of chiral building blocks, indicating that the sulfamide moiety can be an integral part of stereochemically rich molecules . Additionally, the crystal structure of a related compound, N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, has been determined, showing a one-dimensional infinite chain-like structure stabilized by intramolecular and intermolecular hydrogen bonds . These findings suggest that N-cyclopentylsulfamide could also exhibit interesting structural features.

Chemical Reactions Analysis

The chemical reactivity of sulfamide derivatives is highlighted by the ability of N-(arylsulfonyl)acrylamides to undergo cyclization cascades via amidyl radical intermediates, leading to the formation of highly functionalized heterocyclic scaffolds . This indicates that N-cyclopentylsulfamide may also participate in radical-mediated reactions to form diverse heterocyclic structures. Furthermore, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene demonstrates the potential for N-cyclopentylsulfamide to engage in coupled reactions with various substrates .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N-cyclopentylsulfamide, they do provide information on related compounds. For instance, the bioactivity of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was investigated, showing cytotoxicity to A549 tumor cells . This suggests that N-cyclopentylsulfamide could also possess bioactive properties. The detailed crystal structure analysis of related compounds provides insights into the potential solid-state properties of N-cyclopentylsulfamide, such as crystal packing and hydrogen bonding patterns .

科学研究应用

代谢和血红蛋白加合物形成

已经对N-环戊基磺酰胺及相关化合物在人体内的代谢过程进行了研究。例如,相关化合物丙烯酰胺经历涉及谷胱甘肽共轭的代谢过程,导致产生各种代谢物。对丙烯酰胺的研究有助于了解类似化合物,包括N-环戊基磺酰胺(Fennell et al., 2005)的代谢途径。

合成和化学性质

N-环戊基磺酰胺,作为磺酰胺类化合物的一部分,一直是研究的重点,重点关注其合成和性质。对N2,N5-取代环磺酰胺的合成,包括N-环戊基磺酰胺,为这些化合物的化学和光谱性质提供了见解,这些性质在药物和生物有机化学中具有相关性(Bendjeddou et al., 2005)。

催化应用

对N-Boc-N-烷基磺酰胺,包括N-环戊基磺酰胺的研究显示它们在铑催化的C-H插入等催化过程中作为底物的有效性。这项研究为化学领域新协议的开发铺平了道路,为各种受保护化合物的获取提供了途径(Kurokawa et al., 2009)。

生物细胞脱离应用

在生物工程领域,与N-环戊基磺酰胺相关的聚(N-异丙基丙烯酰胺)(pNIPAM)已被用于生物细胞和蛋白质的非破坏性释放。这种应用对各种生物医学研究和程序具有重要意义,例如研究细胞外基质和细胞片工程(Cooperstein & Canavan, 2010)。

属性

IUPAC Name |

(sulfamoylamino)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJCDEYUOMXVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylsulfamide | |

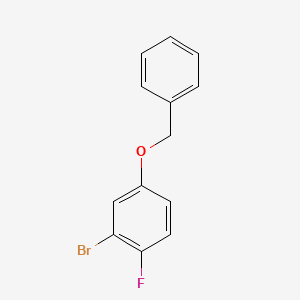

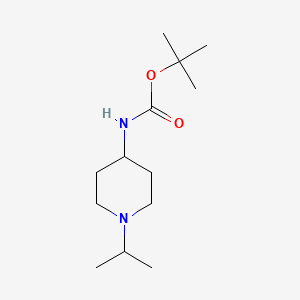

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

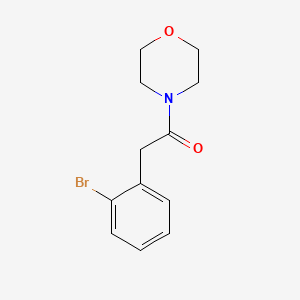

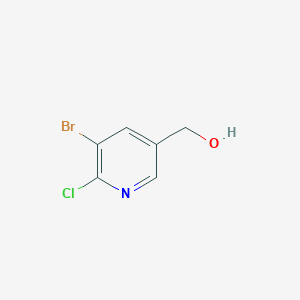

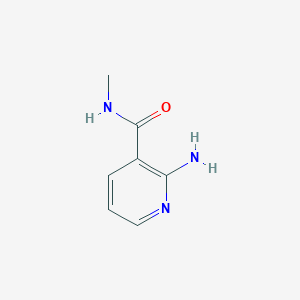

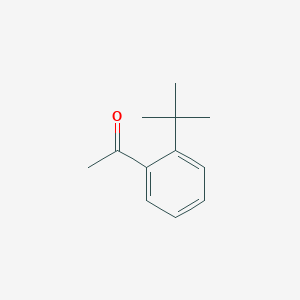

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。